4-[(3-phenoxyphenyl)methyl]morpholine
Description
4-[(3-Phenoxyphenyl)methyl]morpholine is a morpholine derivative characterized by a phenoxyphenylmethyl substituent at the 4-position of the morpholine ring. Morpholine derivatives are widely recognized for their versatility in medicinal chemistry, serving as key intermediates or active ingredients in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-[(3-phenoxyphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-6-16(7-3-1)20-17-8-4-5-15(13-17)14-18-9-11-19-12-10-18/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVYLNBXTARSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-phenoxyphenyl)methyl]morpholine typically involves the reaction of morpholine with a suitable phenoxyphenyl derivative. One common method is the nucleophilic substitution reaction between morpholine and 3-phenoxybenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and yield. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-phenoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenoxyphenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3-phenoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Sulfonyl vs. Alkyl/Aryl Groups
- 4-[(4-Methoxyphenyl)sulfonyl]morpholine and 4-[(2-methoxyphenyl)sulfonyl]morpholine ():
- These compounds feature sulfonyl groups linked to methoxy-substituted phenyl rings.
- Key Differences :
- The position of the methoxy group (para vs. ortho) affects electronic properties and steric hindrance.
Melting points vary significantly: 109–110°C (para) vs. 85–86°C (ortho), suggesting differences in crystallinity .
Fluorinated Derivatives
- 4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine (): Fluorine and methoxy groups modulate lipophilicity (cLog P) and metabolic stability. Potential applications in CNS-targeted therapies due to improved blood-brain barrier penetration .
Trifluoromethyl and Nitro Substituents
4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine ():
- Nitro groups introduce strong electron-withdrawing effects, impacting redox properties and toxicity profiles.
Physicochemical Properties
Notes:
- The target compound’s higher cLog P (estimated) compared to fluorinated analogs suggests greater lipophilicity, which may influence bioavailability and tissue distribution.
- Sulfonyl derivatives exhibit lower cLog P values due to increased polarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
